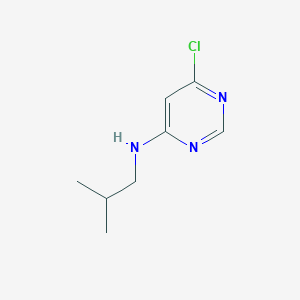

6-chloro-N-isobutylpyrimidin-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-N-(2-methylpropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-6(2)4-10-8-3-7(9)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOXDEVGXRUQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618244 | |

| Record name | 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-08-9 | |

| Record name | 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Chemical Properties and Synthetic Applications of 6-Chloro-N-isobutylpyrimidin-4-amine

Executive Summary

In the landscape of modern drug discovery, the pyrimidine scaffold is a privileged structure, ubiquitous in FDA-approved kinase inhibitors, antiviral agents, and oncology therapeutics. 6-Chloro-N-isobutylpyrimidin-4-amine (CAS: 1220028-08-9) serves as a highly versatile, mono-aminated building block. By possessing both a stable isobutylamino group and a reactive carbon-chlorine (C-Cl) bond, this intermediate allows medicinal chemists to perform modular, late-stage functionalizations. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications.

Part 1: Physicochemical Profile

Understanding the baseline properties of 6-chloro-N-isobutylpyrimidin-4-amine is critical for optimizing reaction conditions, predicting solubility during workups, and ensuring proper storage[1].

| Property | Value |

| Chemical Name | 6-chloro-N-isobutylpyrimidin-4-amine |

| CAS Registry Number | 1220028-08-9 |

| Molecular Formula | C8H12ClN3 |

| Molecular Weight | 185.65 g/mol |

| Structural Class | Halogenated Aminopyrimidine |

| Typical Appearance | White to off-white crystalline solid |

| Solubility Profile | Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate, and Methanol |

| Storage Conditions | 2–8°C, keep dry and protected from light to prevent oxidation |

Part 2: Mechanistic Insights into Synthesis (The SNAr Pathway)

The synthesis of 6-chloro-N-isobutylpyrimidin-4-amine relies on the Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloropyrimidine[2]. Achieving high yields requires a deep understanding of the electronic environment of the pyrimidine ring.

The Causality of Regioselective Mono-Amination

The starting material, 4,6-dichloropyrimidine, is highly electron-deficient. The two electronegative nitrogen atoms in the ring, combined with the electron-withdrawing inductive effects of the two chlorine atoms, make the C4 and C6 positions highly electrophilic.

When isobutylamine is introduced, it attacks the C4 position to form a negatively charged Meisenheimer complex . The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the mono-aminated product.

Why does the reaction stop at mono-substitution? Once the isobutylamino group is attached, its nitrogen lone pair donates electron density back into the pyrimidine ring via resonance. This significantly decreases the electrophilicity of the remaining C6 position. Because of this electronic deactivation, the second substitution requires drastically harsher conditions (e.g., temperatures >80°C and stronger bases). This built-in electronic "brake" is the causal mechanism that allows chemists to isolate the mono-substituted product with excellent stoichiometric control[3].

Reaction workflow and SNAr mechanism for synthesizing 6-chloro-N-isobutylpyrimidin-4-amine.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines the optimal conditions for synthesizing this intermediate. Every step is designed as a self-validating system to maximize yield and purity.

Objective: Achieve regioselective mono-amination of 4,6-dichloropyrimidine while completely suppressing di-amination.

Reagents:

-

4,6-Dichloropyrimidine (1.0 eq, limiting reagent)

-

Isobutylamine (1.05 eq, slight excess)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Absolute Ethanol (Solvent, 0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried round-bottom flask with 4,6-dichloropyrimidine and absolute ethanol. Stir magnetically until fully dissolved.

-

Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0°C.

-

Causality: The initial nucleophilic attack is highly exothermic. Cooling prevents local thermal spikes that could provide the activation energy required for the unwanted second substitution.

-

-

Base Addition: Add DIPEA in one continuous portion.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction, preventing the protonation (and subsequent deactivation) of the isobutylamine nucleophile.

-

-

Nucleophile Addition: Add isobutylamine dropwise over 30 minutes via an addition funnel.

-

Causality: Dropwise addition maintains a low steady-state concentration of the nucleophile, kinetically favoring mono-substitution.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4–6 hours.

-

Self-Validation / Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The protocol is validated when the starting material is completely consumed, yielding a single major new peak corresponding to the mono-aminated product (m/z [M+H]+ ≈ 186.1).

-

Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between DCM and saturated aqueous NaHCO3. Extract the aqueous layer twice with DCM.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure target compound.

Part 4: Downstream Applications in Drug Development

The true value of 6-chloro-N-isobutylpyrimidin-4-amine lies in the reactivity of its remaining C6 chlorine atom. In drug development, this handle is utilized to rapidly generate libraries of complex, multi-substituted pyrimidines[3].

-

Suzuki-Miyaura Cross-Coupling: By reacting the intermediate with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3), researchers can install bulky aromatic groups at the C6 position. This is a standard method for optimizing the binding affinity of kinase inhibitors.

-

Buchwald-Hartwig Amination: To create unsymmetrical N4,N6-disubstituted pyrimidines, the intermediate can be coupled with secondary amines or anilines using palladium catalysis.

-

High-Temperature SNAr: Alternatively, forcing conditions (temperatures >80°C in polar aprotic solvents like DMF) can be used to drive a second SNAr reaction with strong nucleophiles, bypassing the need for transition metal catalysts.

Downstream functionalization pathways of the 6-chloro-N-isobutylpyrimidin-4-amine scaffold.

References

-

Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI Molecules URL: [Link]

-

Title: Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents Source: National Center for Biotechnology Information (NCBI) PMC URL: [Link]

Sources

In-Depth Technical Guide: Synthesis Pathway of 6-chloro-N-isobutylpyrimidin-4-amine

As a Senior Application Scientist in early-stage drug discovery, navigating the functionalization of pyrimidine scaffolds is a daily operational reality. The compound 6-chloro-N-isobutylpyrimidin-4-amine (CAS: 1220028-08-9) serves as a highly versatile synthetic intermediate. It is prominently featured in the development of purine bioisosteres, antiplatelet agents, and 1,4-disubstituted pyrazolo[3,4-d]pyrimidines[1][2].

This whitepaper details the core synthetic strategy for this molecule, emphasizing the mechanistic causality behind condition selection, providing a self-validating experimental protocol, and outlining the kinetic principles that govern chemoselectivity.

Mechanistic Rationale: The Causality of Chemoselectivity

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 4,6-dichloropyrimidine (the electrophile) and isobutylamine (the nucleophile). While this transformation appears straightforward, the true scientific challenge lies in suppressing di-substitution.

The Electronic Deactivation Principle

4,6-Dichloropyrimidine is highly electrophilic. The two endocyclic nitrogen atoms exert a strong inductive and resonance-withdrawing effect, lowering the energy of the lowest unoccupied molecular orbital (LUMO). When isobutylamine attacks the C4 position, it forms a transient anionic Meisenheimer complex, followed by the rapid elimination of a chloride leaving group[3].

The causality of our high mono-substitution yield lies in the electronic properties of the resulting product. Once the isobutylamino group is installed, the lone pair on the exocyclic nitrogen strongly donates electron density back into the pyrimidine ring via resonance. This localized electron enrichment dramatically raises the LUMO energy of the heterocycle, rendering the remaining C6-chlorine highly resistant to further nucleophilic attack at ambient temperatures[3][4].

Figure 1: SNAr reaction pathway for the synthesis of 6-chloro-N-isobutylpyrimidin-4-amine.

Reaction Optimization & Quantitative Data

To ensure a robust and scalable process, the reaction parameters must be tightly controlled. The choice of base is critical: we utilize N,N-Diisopropylethylamine (DIPEA). Unlike primary or unhindered secondary amines, DIPEA is sterically precluded from acting as a competing nucleophile, yet it efficiently scavenges the HCl byproduct, preventing the protonation and subsequent deactivation of the isobutylamine nucleophile[4].

Table 1: Optimization of SNAr Reaction Conditions

| Solvent | Base | Temperature | Time | Yield (%) | Selectivity (Mono:Di) | Mechanistic Observation |

| THF | DIPEA | 0 °C to RT | 4 h | 88% | >95:5 | Optimal kinetics; precipitation of DIPEA-HCl drives reaction. |

| DCM | TEA | 0 °C to RT | 6 h | 78% | 90:10 | Slower reaction rate; slight increase in di-substitution. |

| EtOH | None (Excess) | 80 °C | 2 h | 65% | 70:30 | Thermal override of ring deactivation leads to di-amination. |

| DMF | K₂CO₃ | RT | 12 h | 80% | 92:8 | Heterogeneous base slows proton scavenging; longer reaction time. |

Data synthesized from standard pyrimidine functionalization benchmarks and patent literature[3][4].

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the chemist can analytically confirm the success of each phase before proceeding to the next. The following workflow guarantees high fidelity in the generation of 6-chloro-N-isobutylpyrimidin-4-amine.

Step-by-Step Methodology

Step 1: System Preparation & Electrophile Solvation

-

Action: Charge a flame-dried, argon-purged round-bottom flask with 4,6-dichloropyrimidine (1.0 equivalent, e.g., 10 mmol, 1.49 g). Dissolve in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M (50 mL).

-

Causality: Anhydrous conditions prevent competitive hydrolysis of the pyrimidine chlorides. THF is chosen because it easily solubilizes the starting materials while allowing the resulting DIPEA-HCl salt to precipitate, driving the reaction forward via Le Chatelier's principle.

-

Validation: Ensure complete dissolution. The solution should be clear and colorless. Cool the system to 0 °C using an ice-water bath.

Step 2: Nucleophilic Addition

-

Action: Add DIPEA (1.5 equivalents, 15 mmol, 2.6 mL) in one portion. Subsequently, add isobutylamine (1.1 equivalents, 11 mmol, 1.1 mL) dropwise over 15 minutes using a syringe pump.

-

Causality: Dropwise addition at 0 °C keeps the localized concentration of the nucleophile low, strictly enforcing the kinetic preference for mono-substitution.

Step 3: Propagation & In-Process Control (IPC)

-

Action: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

-

Validation (The Self-Validating Check): At the 3-hour mark, withdraw a 50 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

-

Pass Criteria: Disappearance of the 4,6-dichloropyrimidine peak (m/z 148/150). Appearance of a major product peak at m/z 186/188 [M+H]⁺ with the characteristic 3:1 isotopic pattern of a single chlorine atom.

-

Step 4: Quench and Phase Separation

-

Action: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The mild basic quench neutralizes any residual acid and ensures the product remains in its neutral, lipophilic free-base form for efficient organic extraction[4].

Step 5: Purification

-

Action: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 25% EtOAc in Hexanes).

-

Validation: Pool fractions containing the UV-active spot (254 nm) with an Rf of ~0.4 (in 20% EtOAc/Hexanes). Evaporate to yield the pure 6-chloro-N-isobutylpyrimidin-4-amine as a white to off-white solid.

Figure 2: Step-by-step experimental workflow with in-process analytical validation.

References

-

[3] Title: Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives Source: ACS Publications URL:[Link]

-

[1] Title: Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents Source: PMC (National Institutes of Health) URL:[Link]

-

[2] Title: ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity Source: ResearchGate URL:[Link]

-

[4] Title: WO2009103652A1 - Modulators for amyloid beta Source: Google Patents URL:

Sources

Engineering Kinase Inhibitors: A Technical Guide to the 6-Chloro-N-isobutylpyrimidin-4-amine Scaffold

Executive Summary

The development of targeted therapeutics, particularly small-molecule kinase inhibitors, relies heavily on privileged chemical scaffolds that can effectively mimic the adenine ring of ATP[1]. Among these, pyrimidine-4-amines stand out due to their robust hydrogen-bonding capabilities within the kinase hinge region[2]. This whitepaper provides an in-depth mechanistic and practical guide to 6-chloro-N-isobutylpyrimidin-4-amine (CAS: 1220028-08-9) , a highly versatile bifunctional building block. By combining an electron-deficient pyrimidine core with a strategically placed isobutyl group and a reactive C6-chloride, this compound serves as a critical node in the divergent synthesis of advanced pharmaceutical intermediates[3].

Chemical Identity and Structural Rationale

The utility of 6-chloro-N-isobutylpyrimidin-4-amine in medicinal chemistry is not accidental; it is the result of precise electronic and steric tuning.

-

Pyrimidine Core: The nitrogen atoms at positions 1 and 3 create an electron-deficient aromatic system. By withdrawing electron density via inductive and resonance effects, they lower the Lowest Unoccupied Molecular Orbital (LUMO), thereby activating the 6-position for nucleophilic attack[4].

-

N-Isobutyl Moiety: In kinase inhibitor design, the isobutyl group provides a high degree of sp3 character. Unlike planar aromatic substituents, this aliphatic chain flexibly occupies hydrophobic specificity pockets adjacent to the ATP-binding site. This improves ligand efficiency while minimizing the metabolic liabilities (e.g., CYP450 metabolism) associated with highly lipophilic aromatic rings[1].

-

C6-Chloro Leaving Group: The chlorine atom serves as a highly reliable leaving group for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration[3][4].

Quantitative Data: Physicochemical Profile

| Property | Value | Significance in Drug Design |

| CAS Number | 1220028-08-9 | Unique identifier for procurement and database indexing. |

| Molecular Formula | C8H12ClN3 | Defines stoichiometry for synthetic planning. |

| Molecular Weight | 185.65 g/mol | Low molecular weight ensures high ligand efficiency potential. |

| H-Bond Donors | 1 (Exocyclic NH) | Critical for kinase hinge region interaction (ATP mimic)[1]. |

| H-Bond Acceptors | 2 (Pyrimidine N1, N3) | Critical for kinase hinge region interaction[2]. |

| Reactive Site | C6-Chloride | Enables divergent SNAr and cross-coupling pathways[3]. |

Mechanistic Insights: The SNAr and Cross-Coupling Paradigm

The functionalization of 6-chloro-N-isobutylpyrimidin-4-amine is dictated by the electronic push-pull dynamics of the pyrimidine ring. While the N-isobutyl group at C4 donates electron density via resonance (slightly deactivating the ring compared to a bare 4,6-dichloropyrimidine), the C6 position remains sufficiently electrophilic.

Fig 1. Divergent synthetic pathways for modifying the C6 position via SNAr and cross-coupling.

-

SNAr with Aliphatic Amines/Thiols: Strong nucleophiles can directly displace the chloride via a Meisenheimer complex intermediate. The rate-determining step is typically the nucleophilic attack, which is accelerated by polar protic solvents (e.g., n-butanol) or promoters like HFIP that stabilize the charge-separated transition state[5].

-

Buchwald-Hartwig Amination: For weak nucleophiles like anilines or amides, SNAr is kinetically unfavorable. Here, Palladium-catalyzed cross-coupling is required. The oxidative addition of the C-Cl bond to the Pd(0) species is followed by amine coordination, deprotonation, and reductive elimination to yield the C6-aryl substituted product[3].

Application in Drug Discovery: Kinase Inhibitor Design

In the context of oncology and targeted therapies, the pyrimidine-4-amine motif is a proven hinge-binder[6]. By functionalizing the C6 position via the aforementioned synthetic routes, medicinal chemists can vector substituents into the solvent-exposed channel or towards the DFG motif (to access Type II inhibitor conformations). This modularity is crucial for achieving selectivity across the kinome, such as distinguishing between EGFR, CDK16, or MNK/PIM kinases[6][7].

Fig 2. Pharmacophore mapping of the substituted pyrimidine-4-amine scaffold in kinase domains.

Field-Proven Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical controls.

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Functionalization of the C6 position with a secondary aliphatic amine (e.g., morpholine).

Causality of Reagents:

-

Solvent (n-Butanol): A polar protic solvent is selected to stabilize the highly polar Meisenheimer transition state during nucleophilic attack[4].

-

Base (DIPEA): N,N-Diisopropylethylamine acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile.

-

Energy Source (Microwave): Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier of the slightly deactivated pyrimidine ring (due to the electron-donating N-isobutyl group) in minutes rather than hours.

Step-by-Step Workflow:

-

In a 10 mL microwave vial, dissolve 6-chloro-N-isobutylpyrimidin-4-amine (1.0 equiv, 0.5 mmol) in n-butanol (3.0 mL).

-

Add morpholine (1.5 equiv, 0.75 mmol) and DIPEA (2.0 equiv, 1.0 mmol).

-

Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.

-

Self-Validation Step 1 (Reaction Monitoring): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass (m/z 186 [M+H]+, showing a 3:1 Cl isotope pattern) is fully consumed and replaced by the product mass (m/z 237 [M+H]+, lacking the Cl isotope pattern).

-

Concentrate the mixture under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Buchwald-Hartwig Palladium-Catalyzed Amination

Objective: Coupling of the C6 position with a sterically hindered or electronically deactivated aniline[3].

Causality of Reagents:

-

Catalyst/Ligand (Pd2(dba)3 / Xantphos): SNAr fails with weak nucleophiles. Pd2(dba)3 provides the active Pd(0) species for oxidative addition into the C-Cl bond. Xantphos, a bidentate ligand with a wide bite angle (~111°), enforces a cis-geometry on the palladium center, heavily favoring the final reductive elimination step to form the new C-N bond[3].

-

Base (NaOtBu): A strong base is required to deprotonate the coordinated aniline, facilitating the formation of the palladium-amido complex.

Step-by-Step Workflow:

-

In an oven-dried Schlenk flask under an argon atmosphere, combine 6-chloro-N-isobutylpyrimidin-4-amine (1.0 equiv, 0.5 mmol), the target aniline (1.2 equiv, 0.6 mmol), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and NaOtBu (2.0 equiv).

-

Add anhydrous Toluene/DMF (4:1 v/v, 5.0 mL) that has been sparged with argon for 15 minutes.

-

Heat the mixture to 100 °C for 12 hours.

-

Self-Validation Step 2 (In-Process Control): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material should disappear, and a new, highly UV-active spot (extended conjugation from the aniline) should emerge.

-

Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate.

-

Self-Validation Step 3 (Structural Confirmation): Perform 1H-NMR. The diagnostic C5 proton of the pyrimidine ring will shift upfield due to the increased electron density donated by the newly attached arylamine.

Comparative Reaction Optimization Data

| Reaction Type | Nucleophile | Catalyst/Base | Conditions | Typical Yield | Mechanistic Pathway |

| SNAr | Aliphatic Amines (e.g., Morpholine) | DIPEA | n-Butanol, MW 120 °C, 0.5h | 75-90% | Addition-Elimination (Meisenheimer Complex)[4] |

| SNAr | Thiols (e.g., Aryl thiols) | HFIP (Promoter) | Ambient Temp, 12h | 65-85% | HFIP-promoted low-temp SNAr[5] |

| Buchwald-Hartwig | Anilines / Amides | Pd2(dba)3, Xantphos, NaOtBu | Toluene/DMF, 100 °C, 12h | 40-70% | Pd(0)/Pd(II) Catalytic Cycle[3] |

References

-

PubMed. "Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase".[Link]

-

MDPI. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family". [Link]

-

ACS Publications. "Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth".[Link]

-

ResearchGate. "Potent and selective EGFR inhibitors based on 5-aryl-7H-pyrrolopyrimidin-4-amines". [Link]

-

The Royal Society of Chemistry. "Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9". [Link]

-

ACS Publications. "HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines". [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Architectural Profiling and Synthetic Methodologies of 6-Chloro-N-isobutylpyrimidin-4-amine in Targeted Drug Discovery

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Discipline: Medicinal Chemistry & Synthetic Methodology

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing molecular scaffolds that offer both high target affinity and versatile late-stage functionalization. The compound 6-chloro-N-isobutylpyrimidin-4-amine (CAS: 1220028-08-9) represents a privileged building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors[1].

This whitepaper provides an in-depth technical analysis of this molecule, detailing the causality behind its regioselective synthesis, its structural role in ATP-competitive inhibition, and a self-validating protocol for its preparation and downstream application.

Structural Topology and Medicinal Chemistry Significance

The architecture of 6-chloro-N-isobutylpyrimidin-4-amine is defined by three critical domains, each serving a distinct purpose in both synthetic workflows and biological targeting:

-

The Pyrimidine Core: An electron-deficient heteroaromatic ring that acts as a classic bioisostere for the adenine moiety of ATP. The N1 and N3 nitrogen atoms serve as potent hydrogen-bond acceptors.

-

The C4-Isobutylamino Group: The secondary amine donates a hydrogen bond, completing a bidentate "hinge-binding" motif essential for anchoring the molecule within a kinase active site. The isobutyl chain provides a lipophilic vector designed to occupy adjacent hydrophobic specificity pockets (e.g., the ribose-binding pocket).

-

The C6-Chlorine Atom: A highly versatile orthogonal functionalization handle. While the C4 position is occupied by the amine, the C6-Cl bond remains primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to extend the molecule into the deep hydrophobic pocket (DFG-in/out conformations)[2].

Binding modality of the pyrimidine scaffold within a kinase ATP-binding pocket.

Mechanistic Synthesis: The Causality of Regioselective SNAr

The synthesis of 6-chloro-N-isobutylpyrimidin-4-amine relies on a Nucleophilic Aromatic Substitution (SNAr) starting from the symmetrical precursor, 4,6-dichloropyrimidine[3].

The Causality of Kinetic Control: In 4,6-dichloropyrimidine, both the C4 and C6 positions are highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogens. When isobutylamine attacks C4, the intermediate Meisenheimer complex collapses to eject the chloride ion. Crucially, the newly installed isobutylamino group possesses a nitrogen lone pair that donates electron density into the pyrimidine π -system via resonance ( +M effect). This resonance significantly increases the electron density at the remaining C6 position, deactivating the second C-Cl bond toward further nucleophilic attack. By strictly controlling the temperature (0 °C to RT), we kinetically trap the reaction at the mono-substituted stage, preventing the formation of the unwanted 4,6-diamino byproduct.

Self-Validating Experimental Protocol: Regioselective Amination

This protocol is designed as a closed-loop, self-validating system to ensure maximum yield and purity.

Reagents:

-

4,6-Dichloropyrimidine (1.0 eq)

-

Isobutylamine (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Ethanol

Step-by-Step Methodology:

-

Electrophile Preparation: Dissolve 4,6-dichloropyrimidine in anhydrous DCM under an inert nitrogen atmosphere. Causality: Anhydrous conditions are mandatory to prevent competitive hydrolysis of the highly reactive C-Cl bonds into pyrimidinols.

-

Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the isobutylamine nucleophile, maintaining its reactivity.

-

Nucleophilic Attack (Kinetic Control): Cool the reaction vessel to 0 °C using an ice-water bath. Add isobutylamine dropwise over 15 minutes. Causality: The slow addition at 0 °C ensures that the localized concentration of the nucleophile remains low, strictly enforcing the kinetic barrier that prevents di-substitution.

-

Reaction Monitoring (Validation Checkpoint 1): Allow the reaction to slowly warm to room temperature and stir for 3 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf≈0.8 ) should be entirely consumed, replaced by a single, more polar UV-active spot ( Rf≈0.4 ).

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Analytical Validation (Validation Checkpoint 2):

-

LC-MS: Confirm the mass of the mono-substituted product ( m/z [M+H]+=186.1 ).

-

1H NMR ( CDCl3 ): Validate regiochemistry. You must observe a distinct upfield shift of the pyrimidine C5-H proton (appearing as a singlet around 6.4 ppm) due to the shielding effect of the newly attached electron-donating amino group. The C2-H proton will appear as a singlet further downfield (approx. 8.4 ppm).

-

Downstream Functionalization Workflow

Once the 6-chloro-N-isobutylpyrimidin-4-amine core is validated, the C6-chlorine serves as the primary vector for lead optimization. Because the ring is now electronically deactivated by the C4-amine, standard SNAr reactions at C6 are sluggish. Therefore, transition-metal catalysis is employed to force the functionalization.

Workflow for the synthesis and functionalization of 6-chloro-N-isobutylpyrimidin-4-amine.

Quantitative Data Summary

For rapid reference during experimental design, the physicochemical properties and optimized reaction parameters of 6-chloro-N-isobutylpyrimidin-4-amine are summarized below:

| Parameter / Property | Specification / Value |

| IUPAC Name | 6-chloro-N-(2-methylpropyl)pyrimidin-4-amine |

| CAS Registry Number | 1220028-08-9 |

| Molecular Formula | C8H12ClN3 |

| Molecular Weight | 185.65 g/mol |

| Topological Polar Surface Area (TPSA) | 38.9 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 3 |

| Rotatable Bonds | 3 |

| Optimal SNAr Temperature | 0 °C to 25 °C |

| Typical Mono-substitution Yield | 85% - 92% |

| Target LC-MS ( [M+H]+ ) | 186.1 |

References

- Google Patents. CA3061907A1 - Rapamycin analogs as mTOR inhibitors (Detailing 4,6-dichloropyrimidine SNAr methodologies).

Sources

Navigating the Solubility and Stability Landscape of 6-Chloro-N-isobutylpyrimidin-4-amine: A Comprehensive Technical Guide

Executive Summary

As a critical intermediate in the synthesis of kinase inhibitors and advanced heterocyclic therapeutics, 6-chloro-N-isobutylpyrimidin-4-amine (CAS: 1220028-08-9) presents unique physicochemical challenges. While its structure is highly versatile for downstream cross-coupling and amination reactions, the molecule exhibits pronounced lipophilicity and distinct chemical lability. This whitepaper synthesizes the fundamental principles of physical organic chemistry to explain the causality behind its solubility and stability profiles. Furthermore, it provides self-validating experimental protocols designed to ensure robust handling, formulation, and analytical characterization in drug development workflows.

Molecular Architecture & Causality of Behavior

To master the handling of 6-chloro-N-isobutylpyrimidin-4-amine, one must first deconstruct its molecular architecture. The compound consists of a pyrimidine core substituted with a chlorine atom at the C6 position and an isobutylamino group at the C4 position.

The Causality of Reactivity: The two nitrogen atoms within the pyrimidine ring are highly electronegative, creating a strong electron-withdrawing effect via both induction and resonance. This leaves the carbon atoms at positions 2, 4, and 6 highly electron-deficient. Consequently, the C-Cl bond at position 6 is highly primed for Nucleophilic Aromatic Substitution ( SNAr ). While the isobutylamino group donates slight electron density into the ring—marginally deactivating it compared to an unsubstituted chloropyrimidine—the chlorine remains an excellent leaving group.

The Causality of Insolubility: The planar pyrimidine ring promotes strong π−π stacking in the solid state, leading to high crystal lattice energy. When combined with the highly lipophilic, branched isobutyl chain, the thermodynamic penalty for cavity formation in water is severe, resulting in inherently poor aqueous solubility[1].

Chemical Stability: Mechanisms of Degradation

The primary degradation pathway for 6-chloro-N-isobutylpyrimidin-4-amine is the hydrolytic cleavage of the C-Cl bond, yielding 6-hydroxy-N-isobutylpyrimidin-4-amine (which tautomerizes to the corresponding pyrimidinone). This degradation is highly dependent on pH and temperature.

-

Acidic Instability: Prolonged exposure to highly acidic media (pH < 2) protonates the pyrimidine nitrogen atoms. This protonation drastically increases the electrophilicity of the C6 carbon, accelerating nucleophilic attack by water and generating undesired hydroxypyrimidine by-products [2].

-

Alkaline Instability: In alkaline media (pH > 9), the high concentration of hydroxide ions facilitates direct SNAr attack on the C-Cl bond, leading to rapid hydrolytic decomposition [3].

-

Thermal Acceleration: Temperatures exceeding 70°C synergistically accelerate these hydrolytic pathways. For long-term integrity, the compound must be stored at 2–8°C under an inert, desiccated atmosphere.

Figure 1: pH-dependent hydrolytic degradation pathways of 6-chloro-N-isobutylpyrimidin-4-amine.

Solubility Profile & Thermodynamic Behavior

Due to its structural lipophilicity, 6-chloro-N-isobutylpyrimidin-4-amine is practically insoluble in neutral aqueous buffers but exhibits excellent solubility in polar aprotic and moderately polar organic solvents. When aqueous formulation is required for biological assays, researchers must employ formulation strategies such as pH adjustment, co-solvents (e.g., DMSO), or complexation with macromolecules like cyclodextrins to overcome the high crystal lattice energy [4]. Advanced techniques, such as creating amorphous solid dispersions with hydrophilic polymers, have also proven highly effective for pyrimidine derivatives [5].

Table 1: Representative Physicochemical & Solubility Profile

| Parameter | Value / Description | Method / Condition |

| Molecular Weight | 185.65 g/mol | Computed |

| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL (Practically Insoluble) | Shake-flask (25°C) |

| Solubility in DMSO | > 50 mg/mL (Freely Soluble) | Visual assessment (25°C) |

| Solubility in Methanol | > 20 mg/mL (Soluble) | Visual assessment (25°C) |

| Optimal Storage Temp | 2 - 8 °C | Desiccated, inert atmosphere |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to differentiate between kinetic artifacts and true thermodynamic endpoints.

Protocol 1: Stability-Indicating HPLC-UV Assay

This protocol ensures that any hydrolytic degradation is accurately captured and separated from the parent API.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Acetonitrile (Stock Solution). Dilute to 0.1 mg/mL using a diluent of 50:50 Water:Acetonitrile.

-

Forced Degradation (Control): Treat a 0.1 mg/mL aliquot with 0.1 N NaOH for 2 hours at 40°C. Neutralize with 0.1 N HCl. This generates the 6-hydroxy degradant to validate peak resolution.

-

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 3 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

-

Validation Check: Ensure the forced degradation sample shows baseline resolution ( Rs>2.0 ) between the more polar 6-hydroxy degradant (eluting earlier) and the parent 6-chloro compound.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This methodology avoids the pitfalls of kinetic dissolution by enforcing a strict time-course validation.

-

Saturation: Add an excess of solid 6-chloro-N-isobutylpyrimidin-4-amine (approx. 5 mg) to 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4) in a sealed glass vial.

-

Equilibration: Place the vial in an orbital shaker at 25°C at 300 RPM.

-

Time-Course Sampling (The Self-Validation Step):

-

Extract a 100 µL aliquot at 24 hours .

-

Extract a second 100 µL aliquot at 48 hours .

-

-

Phase Separation: Centrifuge both aliquots at 10,000 x g for 10 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze both supernatants using the HPLC-UV method from Protocol 1.

-

Data Integrity Check: Thermodynamic equilibrium is only confirmed if the quantified concentration difference between the 24-hour and 48-hour samples is less than 5%. If the concentration is still rising, continue shaking and re-sample at 72 hours.

Figure 2: Self-validating thermodynamic solubility workflow for pyrimidine intermediates.

References

- EP0741710B1 - Chloropyrimidine intermediates. Google Patents.

- Chloropyrimidine process - EP1042303A1. Google Patents.

-

Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at:[Link]

-

6-chloro-N-methylpyrimidin-4-amine | CID 309479. PubChem. Available at:[Link]

Sources

- 1. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0741710B1 - Chloropyrimidine intermediates - Google Patents [patents.google.com]

- 3. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Unlocking the Pharmacological Potential of Substituted Pyrimidinamines: A Comprehensive Technical Guide

Executive Summary

As of early 2026, the pyrimidinamine scaffold remains one of the most privileged structures in medicinal chemistry and agrochemical development. Characterized by a pyrimidine ring linked to an exocyclic amine, this structural motif serves as a highly effective bioisostere for the adenine ring of ATP. This whitepaper provides an in-depth mechanistic analysis of substituted pyrimidinamines, detailing their biological activities across oncology, infectious diseases, and agriculture. Furthermore, it establishes self-validating experimental protocols essential for characterizing these compounds in a modern drug discovery pipeline.

Structural Biology and Pharmacophore Rationale

The biological versatility of substituted pyrimidinamines stems from their innate ability to participate in highly specific hydrogen-bonding networks.

-

The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as critical hydrogen-bond acceptors. When positioned within the ATP-binding pocket (the orthosteric site) of a kinase, these nitrogens interact directly with the backbone amides of the kinase hinge region.

-

Substituent Effects: Modifying the C2, C4, and C5 positions dictates target selectivity. For instance, bulky electron-withdrawing groups at the C5 position often restrict the conformational flexibility of the molecule, enhancing selectivity for specific cyclin-dependent kinases (CDKs) over off-target kinases. Conversely, integrating organosulfur groups (e.g., methylthio substitutions) at the C2 position shifts the compound's utility toward antimicrobial and anti-inflammatory domains 1.

Mechanistic Pathways & Biological Activities

Oncology: Kinase Inhibition (CDK7, JAK, CDK2)

Substituted pyrimidinamines are cornerstone molecules in targeted cancer therapies. They have been extensively patented and developed as potent inhibitors of JAK and CDK2 protein kinases, which are implicated in unwanted cellular proliferation and vascular inflammatory diseases 2. More recently, the focus has shifted to Cyclin-Dependent Kinase 7 (CDK7). CDK7 operates as a dual-function kinase: it is the catalytic subunit of the CDK-activating kinase (CAK) complex driving cell cycle progression, and it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II to regulate transcription.

By competitively binding to the ATP pocket of CDK7, specific pyrimidinamines induce both cell cycle arrest and transcriptional downregulation of super-enhancer-associated oncogenes 3.

Fig 1: Mechanism of CDK7 inhibition by pyrimidinamines leading to cell cycle and transcriptional arrest.

Antimicrobial and Agricultural Applications

Beyond human oncology, the pyrimidinamine scaffold is highly effective in agrochemical design. Recent advancements have demonstrated that integrating a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety into the pyrimidin-4-amine scaffold significantly enhances pesticidal and fungicidal activity 4. The lipophilicity of the trifluoromethyl group improves penetration through the fungal cell wall or insect cuticle, while the oxadiazole ring interacts with specific metabolic enzymes, leading to rapid pathogen eradication.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative data illustrating how specific substitutions on the pyrimidinamine core dictate biological activity across different targets.

| Compound ID | C4-Substitution | C5-Substitution | Primary Target | IC₅₀ (nM) | MIC (µg/mL) vs S. aureus |

| PYR-001 | Cyclopentylamino | Bromo | CDK7 (Oncology) | 12.4 | >64 |

| PYR-002 | 4-Methoxyphenylamino | Hydrogen | CDK2 (Oncology) | 45.0 | >64 |

| PYR-003 | 1,2,4-Oxadiazole deriv. | Trifluoromethyl | Fungal/Agri | N/A | 4.0 |

| PYR-004 | Methylthio | Formimidamide | Bacterial/Inflam. | N/A | 8.0 |

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. As an Application Scientist, I emphasize understanding the causality behind each step rather than merely following a recipe.

Protocol 1: High-Throughput TR-FRET Kinase Profiling

When evaluating ATP-competitive pyrimidinamines, standard colorimetric assays often suffer from compound interference. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the europium cryptate donor provides a long emission half-life. This allows us to introduce a time delay that completely gates out the short-lived auto-fluorescence typical of highly conjugated pyrimidine libraries.

Fig 2: Step-by-step TR-FRET experimental workflow for high-throughput kinase selectivity profiling.

Step-by-Step Methodology:

-

Compound Dispensing: Transfer 100 nL of pyrimidinamine analogs (in 100% DMSO) into a 384-well plate.

-

Causality: Acoustic liquid handling (e.g., Echo) is used instead of tip-based transfers to eliminate plastic-binding losses of hydrophobic analogs.

-

-

Kinase-Substrate Pre-incubation: Add 5 µL of the CDK7/Cyclin H/MAT1 complex and biotinylated substrate. Incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation without ATP allows the inhibitor to reach binding equilibrium at the target hinge region, which is critical for accurately calculating IC₅₀ values for slow-binding inhibitors.

-

-

ATP Initiation: Add 5 µL of ATP at its predetermined Km value (e.g., 50 µM for CDK7).

-

Causality: Running the assay at the ATP Km ensures the system is sensitive to competitive inhibitors without being artificially sensitized by ATP depletion.

-

-

Reaction Termination & Tracer Addition: After 60 minutes, add 10 µL of stop buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

-

Causality: EDTA chelates Mg2+ , abruptly halting the kinase reaction.

-

-

Time-Resolved Readout: Read the plate using a microplate reader with a 50 µs delay and a 400 µs integration time.

-

Self-Validation: Calculate the Z'-factor using DMSO-only (negative) and staurosporine (positive) controls. A Z'-factor > 0.6 confirms assay robustness.

-

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC)

For evaluating the fungicidal or bactericidal activity of halogenated pyrimidinamines, standardizing the inoculum and controlling for solvent toxicity is critical.

Step-by-Step Methodology:

-

Inoculum Preparation: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth.

-

Causality: Strict standardization prevents the "inoculum effect," where an artificially high microbial load overwhelms the competitive binding kinetics of the pyrimidinamine, yielding false resistance artifacts.

-

-

Serial Dilution: Perform a 2-fold serial dilution of the pyrimidinamine in a 96-well flat-bottom polystyrene plate.

-

Causality: Flat-bottom plates ensure uniform optical path lengths during spectrophotometric readout. The final DMSO concentration must remain <1% to prevent solvent-induced toxicity.

-

-

Incubation and Resazurin Addition: Inoculate wells with 50 µL of the bacterial suspension. Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin to each well and incubate for an additional 2 hours.

-

Causality & Self-Validation: Visual MIC determination can be subjective. Resazurin (an oxidation-reduction indicator) provides a self-validating colorimetric shift from blue (non-viable) to pink (viable), objectively confirming metabolic arrest. Always include a known reference standard (e.g., Ciprofloxacin) to validate the susceptibility of the QC strain.

-

Conclusion

Substituted pyrimidinamines represent a highly tunable chemical space. By understanding the causality behind structural modifications—whether aiming for the orthosteric hinge region of CDK7 in oncology or targeting metabolic enzymes in agricultural pathogens—researchers can systematically optimize these scaffolds. Utilizing rigorous, self-validating assays like TR-FRET and resazurin-backed microdilution ensures that the resulting pharmacological data is both trustworthy and translationally relevant.

References

- Title: Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)

- Title: Recent progress in development of cyclin-dependent kinase 7 inhibitors for cancer therapy Source: Cell Communication and Signaling URL

- Title: N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)

- Title: US20060084644A1 - Novel pyridine compounds, process for their preparation and compositions containing them Source: Google Patents URL

Sources

- 1. N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide | 52767-93-8 | Benchchem [benchchem.com]

- 2. US20060084644A1 - Novel pyridine compounds, process for their preparation and compositions containing them - Google Patents [patents.google.com]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

The Pyrimidine Scaffold in Modern Medicinal Chemistry: Structural Rationale, Kinase Targeting, and Synthetic Methodologies

Executive Summary

The pyrimidine ring—a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3—stands as one of the most privileged scaffolds in medicinal chemistry. Its evolutionary conservation as a core component of nucleic acids (cytosine, thymine, uracil) ensures that pyrimidine-derived molecules possess inherent biocompatibility and a high propensity for interacting with diverse biological targets. In contemporary drug discovery, particularly within oncology and virology, the pyrimidine scaffold is indispensable. To date, dozens of pyrimidine-fused bicyclic heterocycles and monocyclic pyrimidines have received FDA approval, functioning predominantly as potent kinase inhibitors[1]. This whitepaper dissects the physicochemical rationale behind the scaffold's success, explores its mechanistic role in kinase inhibition, and details the regioselective synthetic methodologies required to functionalize it.

Physicochemical and Structural Rationale

As a Senior Application Scientist, understanding why a scaffold works is as critical as knowing how to synthesize it. The pyrimidine ring is not merely a structural spacer; it is an active pharmacophoric element driven by specific physicochemical properties:

-

Hydrogen Bonding and ATP Mimicry: The sp²-hybridized nitrogen atoms at positions 1 and 3 possess lone pairs that act as powerful hydrogen-bond acceptors. In the context of kinase targets, these nitrogens are perfectly positioned to mimic the adenine ring of adenosine triphosphate (ATP), forming critical hydrogen bonds with the backbone amides of the kinase hinge region[2].

-

Metabolic Stability: Compared to electron-rich heterocycles like pyrrole or furan, the two electronegative nitrogen atoms in pyrimidine withdraw electron density from the π -system. This electron deficiency makes the pyrimidine ring highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby improving the pharmacokinetic half-life of the drug.

-

Bioisosterism and Modularity: The pyrimidine core serves as a versatile bioisostere for benzene, pyridine, and purine rings. Its ability to be regioselectively functionalized at the C2, C4, C5, and C6 positions allows medicinal chemists to finely tune lipophilicity (cLogP), topological polar surface area (TPSA), and three-dimensional trajectory to optimize target engagement.

Therapeutic Applications: Precision Oncology and Kinase Inhibition

The most profound impact of pyrimidine scaffolds in the last two decades has been in the realm of targeted oncology. Small-molecule tyrosine kinase inhibitors (TKIs) frequently utilize anilinopyrimidines or pyrrolo[2,3-d]pyrimidines to competitively block the ATP-binding pocket of hyperactive kinases[3].

For example, Imatinib , a first-generation BCR-Abl inhibitor, utilizes a 2-phenylaminopyrimidine scaffold to stabilize the inactive conformation of the kinase (Type II inhibition)[2]. Conversely, Osimertinib , a third-generation irreversible EGFR inhibitor, uses an aminopyrimidine core to anchor into the ATP pocket while a pendant acrylamide forms a covalent bond with Cys797 in the mutant EGFR protein[4].

Quantitative Data: FDA-Approved Pyrimidine-Based Therapeutics

The following table summarizes key FDA-approved drugs relying on the pyrimidine or pyrimidine-fused scaffold, illustrating the structural diversity and target specificity achievable with this chemotype[4],[1].

| Drug Name | Scaffold Type | Primary Target | Primary Indication | Approval Year | cLogP (approx) |

| Imatinib | 2-Anilinopyrimidine | BCR-Abl, c-KIT | Chronic Myeloid Leukemia | 2001 | 3.8 |

| Osimertinib | Aminopyrimidine | EGFR (T790M/L858R) | Non-Small Cell Lung Cancer | 2015 | 4.7 |

| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4 / CDK6 | HR+, HER2- Breast Cancer | 2015 | 2.6 |

| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1 / JAK3 | Rheumatoid Arthritis | 2012 | 1.2 |

| Ribociclib | Pyrrolo[2,3-d]pyrimidine | CDK4 / CDK6 | HR+, HER2- Breast Cancer | 2017 | 2.3 |

Mechanistic Pathway of Pyrimidine-Based Kinase Inhibition

Logical flow of pyrimidine-mediated kinase inhibition via hinge region binding.

Synthetic Methodologies: The Logic of Regioselectivity

The synthesis of complex pyrimidine therapeutics generally relies on the sequential, regioselective functionalization of polyhalogenated pyrimidines, most notably 2,4-dichloropyrimidine .

The Causality of C4 vs. C2 Reactivity

In nucleophilic aromatic substitution (S_NAr) reactions, the reactivity of the pyrimidine ring is governed by the electron-withdrawing effect of the ring nitrogens. The C4 (and C6) position is highly electrophilic because the intermediate Meisenheimer complex is stabilized by both the ortho (N3) and para (N1) nitrogen atoms. In contrast, attack at the C2 position is only stabilized by the two ortho nitrogens. Consequently, the intrinsic reactivity gradient for S_NAr and palladium-catalyzed cross-coupling is C4 > C2 >> C5 [5].

This electronic bias allows chemists to perform a nucleophilic attack (e.g., amination) selectively at the C4 position at low temperatures (kinetic control), leaving the C2 chloride intact for a subsequent, harsher S_NAr reaction or a palladium-catalyzed Suzuki-Miyaura cross-coupling[6].

Synthetic Decision Workflow

Regioselective functionalization workflow for 2,4-dichloropyrimidine scaffolds.

Experimental Protocol: Regioselective S_NAr Amination

To ensure high scientific integrity and reproducibility, the following protocol details a self-validating system for the regioselective synthesis of 2-chloro-4-aminopyrimidine derivatives[6],[5]. The use of low temperatures and a non-nucleophilic base is the causal factor that prevents the formation of the undesired C2-isomer or the C2,C4-diaminated byproduct.

Target Transformation: Synthesis of 4-(morpholin-4-yl)-2-chloropyrimidine from 2,4-dichloropyrimidine.

Materials & Reagents:

-

2,4-Dichloropyrimidine (1.0 equivalent, limiting reagent)

-

Morpholine (1.05 equivalents, secondary amine nucleophile)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents, non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM) (Solvent, 0.2 M relative to substrate)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 2,4-dichloropyrimidine (1.0 eq) and dissolve in anhydrous DCM.

-

Kinetic Control Initiation: Cool the reaction vessel to 0 °C using an ice-water bath. Causality note: Lowering the thermal energy restricts the reaction to the lowest activation energy pathway (attack at the highly electrophilic C4 position).

-

Base Addition: Inject DIPEA (1.5 eq) into the stirring solution.

-

Nucleophile Addition: Dilute morpholine (1.05 eq) in a small volume of DCM and add it dropwise to the reaction mixture over 15 minutes via a syringe pump. Dropwise addition ensures the localized concentration of the nucleophile remains low, preventing over-reaction.

-

In-Process Control (IPC): Allow the reaction to stir at 0 °C for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase. The protocol is self-validating when the starting material spot (higher Rf ) disappears and a single new major spot (lower Rf ) appears under UV light (254 nm).

-

Quenching and Extraction: Once complete, quench the reaction by adding saturated aqueous ammonium chloride ( NH4Cl ). Transfer to a separatory funnel, extract the aqueous layer three times with DCM.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure C4-substituted product.

References

-

1 - European Journal of Medicinal Chemistry / OpenAIRE 2.2 - National Institutes of Health (NIH) / PMC 3.5 - Organic Letters / American Chemical Society (ACS) 4.6 - BenchChem

-

3 - Mini-Reviews in Medicinal Chemistry / PubMed

-

4 - ResearchGate

Sources

- 1. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Yield Synthesis of 6-Chloro-N-isobutylpyrimidin-4-amine via Controlled Mono-Amination

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Chemical Rationale

Substituted pyrimidines are privileged scaffolds in modern drug discovery, frequently serving as kinase inhibitors, muscarinic antagonists, and protein-protein interaction modulators [1]. The synthesis of these complex scaffolds often relies on the sequential functionalization of polyhalogenated pyrimidines.

This application note details a robust, highly regioselective protocol for the synthesis of 6-chloro-N-isobutylpyrimidin-4-amine from the symmetrical precursor, 4,6-dichloropyrimidine. Achieving high mono-selectivity without the use of complex protecting groups requires a deep understanding of the electronic dynamics of the pyrimidine ring during nucleophilic aromatic substitution (SNAr).

Mechanistic Causality: The SNAr Deactivation Principle

The success of this protocol hinges on the inherent electronic properties of the pyrimidine system. 4,6-Dichloropyrimidine is highly electrophilic; the two endocyclic nitrogen atoms exert strong electron-withdrawing inductive and resonance effects, rendering the C4 and C6 positions highly susceptible to nucleophilic attack [2].

However, the introduction of the first amine nucleophile (isobutylamine) fundamentally alters the electronic landscape of the molecule. The lone pair on the newly installed secondary amine donates electron density back into the pyrimidine π-system via resonance. This electron donation significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the mono-substituted intermediate, effectively deactivating the remaining C6-chlorine towards further nucleophilic attack at ambient temperatures [1].

By strictly controlling the reaction stoichiometry (limiting the nucleophile to 1.05 equivalents) and maintaining a low initial temperature (0 °C), we exploit this electronic deactivation to arrest the reaction at the mono-aminated stage, preventing the formation of the di-substituted impurity.

Caption: Logical relationship of S_NAr regioselectivity and electronic deactivation in pyrimidine amination.

Solvent and Base Selection

-

Solvent (Ethanol): Polar protic solvents like ethanol stabilize the developing negative charge in the Meisenheimer transition state via hydrogen bonding, accelerating the initial SNAr step [3].

-

Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the isobutylamine nucleophile, which would otherwise halt the reaction [2].

Reagent Matrix & Quantitative Data

The following stoichiometry is optimized for a 10.0 mmol scale reaction. The slight excess of amine ensures full consumption of the pyrimidine, while the 1.5 equivalents of DIPEA provide a robust buffer against acidification.

Table 1: Reagent Stoichiometry and Properties

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4,6-Dichloropyrimidine | 148.98 | 1.00 | 1.49 g | Electrophile |

| Isobutylamine | 73.14 | 1.05 | 0.77 g (1.05 mL) | Nucleophile |

| DIPEA | 129.24 | 1.50 | 1.94 g (2.61 mL) | Acid Scavenger |

| Ethanol (Absolute) | 46.07 | - | 25 mL (Total) | Protic Solvent |

Experimental Workflow & Step-by-Step Protocol

The following protocol is designed as a self-validating system. Intermediate checkpoints (such as TLC monitoring and pH verification) ensure that the reaction trajectory remains strictly within the desired parameters.

Caption: Step-by-step experimental workflow for the synthesis and isolation of the mono-aminated pyrimidine.

Step 1: Reaction Assembly

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N2 or Ar).

-

Add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) and absolute ethanol (20 mL) to the flask. Stir until complete dissolution is achieved.

-

Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 2: Nucleophile Introduction

-

Inject DIPEA (2.61 mL, 15.0 mmol) directly into the stirring solution.

-

In a separate vial, dissolve isobutylamine (1.05 mL, 10.5 mmol) in absolute ethanol (5 mL).

-

Critical Step: Add the isobutylamine solution dropwise over 15–20 minutes using a syringe pump or addition funnel.

-

Causality: Dropwise addition prevents localized concentration spikes of the nucleophile, which could overcome the electronic deactivation barrier and drive the thermodynamically disfavored di-substitution.

-

Step 3: Maturation and Monitoring

-

Remove the ice bath and allow the reaction mixture to gradually warm to ambient temperature (20–25 °C).

-

Stir the reaction for 4 to 12 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The starting material (Rf ~0.8) should completely disappear, replaced by a new, UV-active spot (Rf ~0.4) corresponding to the mono-aminated product.

Step 4: Quench and Extraction

-

Once TLC indicates complete conversion, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol.

-

Dilute the resulting crude residue with Ethyl Acetate (30 mL).

-

Wash the organic layer with saturated aqueous NaHCO3 (20 mL).

-

Causality: This mildly basic wash neutralizes any residual amine hydrochlorides and ensures the product remains entirely in the organic phase.

-

-

Wash the organic layer with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Utilize a gradient elution starting from 5% Ethyl Acetate in Hexanes, ramping up to 20% Ethyl Acetate in Hexanes.

-

Pool the fractions containing the pure product (Rf ~0.4) and evaporate to yield 6-chloro-N-isobutylpyrimidin-4-amine as an off-white solid (Typical yield: 80–88%).

Troubleshooting and Optimization

Even with a robust protocol, deviations can occur. Table 2 outlines common failure modes and their mechanistic corrections.

Table 2: Reaction Troubleshooting Matrix

| Observation | Mechanistic Cause | Corrective Action |

| Significant di-substituted byproduct (Rf ~0.1) | Localized excess of amine or excessive reaction temperature. | Ensure strict 0 °C dropwise addition; maintain strict 1.05 eq amine limit. Do not heat the reaction. |

| Incomplete conversion (Unreacted starting material) | Amine protonation by un-scavenged HCl, halting nucleophilicity. | Verify DIPEA quality (avoid degraded, yellow DIPEA) and ensure stoichiometry is ≥1.5 eq. |

| Product loss during aqueous workup | High aqueous solubility of protonated pyrimidine species. | Ensure the aqueous phase is slightly basic (pH ~8) before extraction; back-extract the aqueous layer with EtOAc. |

References

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines Source: PubMed Central (PMC) URL:[Link] [1]

-

Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity Source: PubMed Central (PMC) URL:[Link] [2]

-

Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype Source: PubMed Central (PMC) URL:[Link] [3]

Nucleophilic aromatic substitution protocol for 6-chloropyrimidines

The 6-chloropyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical building block for kinase inhibitors, antiviral agents, and agrochemicals[1]. The functionalization of this scaffold relies heavily on Nucleophilic Aromatic Substitution (SNAr).

This guide provides a comprehensive, field-tested framework for executing SNAr reactions on 6-chloropyrimidines, moving beyond basic recipes to explain the physicochemical causality behind reagent selection, regiocontrol, and reaction monitoring.

Mechanistic Principles & Regioselectivity

The reactivity of 6-chloropyrimidines is governed by the strong electron-withdrawing nature of the two ring nitrogens, which deplete electron density from the C2, C4, and C6 positions.

When a nucleophile attacks the C4 or C6 position, the resulting negative charge in the Meisenheimer intermediate is delocalized directly onto the adjacent ring nitrogen (the α -effect). This stabilization makes the C4/C6 positions kinetically favored over the C2 position[2]. Understanding this addition-elimination pathway is critical for troubleshooting stalled reactions or unexpected regiochemical outcomes.

Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism for 6-chloropyrimidines.

Quantitative Data & Condition Selection

Selecting the correct reaction conditions depends entirely on the nucleophilicity of the incoming amine/alcohol and the desired regioselectivity. The table below synthesizes quantitative performance data across different standard methodologies[2][3].

| Methodology | Reagents & Catalyst | Solvent | Temp (°C) | Time | Typical Yield | Regioselectivity (C4 vs C2) |

| Thermal (Standard) | Amine (1.2 eq), DIPEA (2.0 eq) | n-Butanol | 80–100 | 2–12 h | 70–90% | Moderate to High |

| Solvent-Free | Amine (1.0 eq), Et 3 N (2.0 eq) | None | 90–120 | 1–3 h | 80–95% | Moderate |

| Cu-Catalyzed | Amine (1.0 eq), Cu(OAc) 2 , PTABS | Water | 30 (RT) | 0.3–5 h | 85–98% | Excellent (>95:5) |

| O/S-Nucleophiles | ROH/RSH (1.1 eq), NaH or K 2 CO 3 | DMF or THF | 0 to RT | 1–4 h | 75–90% | High |

Detailed Experimental Protocols

Protocol A: Uncatalyzed Thermal Amination (Standard)

This is the workhorse protocol for primary and secondary aliphatic amines[4].

Causality & Rationale: n-Butanol is selected as the solvent because its high boiling point allows for elevated thermal driving force without requiring sealed pressure vessels. Furthermore, as a polar protic solvent, it hydrogen-bonds to the departing chloride ion, lowering the activation energy of the elimination step. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The dual isopropyl groups of DIPEA provide steric shielding, preventing the base itself from acting as a nucleophile and forming dead-end quaternary ammonium salts with the highly electrophilic pyrimidine.

Step-by-Step Methodology:

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the 6-chloropyrimidine derivative (1.0 mmol).

-

Solvation: Add 5.0 mL of anhydrous n-butanol to achieve a 0.2 M concentration.

-

Base Addition: Inject DIPEA (2.0 mmol, 2.0 eq) via syringe.

-

Nucleophile Addition: Add the amine nucleophile (1.2 mmol, 1.2 eq). If the amine is a hydrochloride salt, increase the DIPEA to 3.2 mmol to liberate the free base in situ.

-

Execution: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 4–8 hours.

-

Workup: Cool the reaction to room temperature. Concentrate under reduced pressure to remove n-butanol. Redissolve the crude residue in Ethyl Acetate (20 mL), wash with saturated aqueous NaHCO 3 (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na 2 SO 4 , filter, and concentrate.

Protocol B: Cu(II)-Catalyzed Aqueous Amination (Regioselective)

For polychlorinated pyrimidines (e.g., 2,4,6-trichloropyrimidine), achieving exclusive mono-substitution at C4/C6 over C2 is notoriously difficult under thermal conditions. This protocol utilizes a coordination-activation pathway[2].

Causality & Rationale: The Cu(II) center specifically coordinates to the pyrimidine ring nitrogen, activating the adjacent C4/C6 C–Cl bond toward nucleophilic attack. PTABS acts as both a ligand and a phase-transfer catalyst, solubilizing the complex in water and accelerating the reaction to completion at room temperature, ensuring >95:5 regioselectivity[2].

Step-by-Step Methodology:

-

Preparation: In a 10 mL vial, combine the polychlorinated pyrimidine (1.0 mmol) and the amine (1.0 mmol).

-

Catalyst Loading: Add Cu(OAc) 2 ·H 2 O (1.0 mol %), PTABS (2.0 mol %), and K 3 PO 4 (3.0 mmol, 3.0 eq).

-

Solvation: Add 1.0 mL of deionized water.

-

Execution: Stir vigorously at 30 °C for 20 minutes to 5 hours.

-

Workup: Extract the aqueous mixture directly with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over Na 2 SO 4 and evaporate the solvent.

Protocol C: Oxygen and Sulfur Nucleophiles

For the synthesis of covalent inhibitors or specific target analogs, alkoxides and thiolates are required[5].

Causality & Rationale: Alcohols and thiols are poorer nucleophiles than amines in their neutral states. Deprotonation with a strong base (NaH) to form the highly nucleophilic alkoxide/thiolate is required. DMF is used to fully solvate the resulting ion pair, maximizing nucleophilicity.

Step-by-Step Methodology:

-

Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (3.0 mL) at 0 °C under nitrogen. Slowly add the alcohol or thiol (1.1 mmol) and stir for 30 minutes until H 2 evolution ceases.

-

Substitution: Dropwise add a solution of the 6-chloropyrimidine (1.0 mmol) in DMF (2.0 mL).

-

Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench carefully with ice water (10 mL). Extract with Diethyl Ether (3 × 10 mL), wash the organics heavily with water (5 × 10 mL) to remove DMF, dry, and concentrate.

Workflow & Self-Validation

A robust protocol must be a self-validating system. Relying solely on reaction time is a common failure point in drug development workflows.

Self-validating experimental workflow for SNAr of 6-chloropyrimidines.

In-Process Controls & Troubleshooting:

-

LC-MS Monitoring: 6-chloropyrimidines have a distinct isotopic pattern (~3:1 ratio for 35 Cl/ 37 Cl). The successful SNAr reaction is validated by the disappearance of this isotopic cluster and a mass shift corresponding to (Mstarting−35.5+Mnucleophile−1) .

-

Hydrolysis Side-Reaction: If LC-MS reveals a mass shift of −18 Da (loss of Cl, addition of OH), the pyrimidine is undergoing hydrolysis. This indicates wet solvent or excessive heating in the presence of adventitious moisture. Ensure anhydrous conditions for Protocol A.

-

Bis-Substitution: When using primary amines, the resulting secondary amine product can react with a second equivalent of the chloropyrimidine. If a mass peak corresponding to (2×Mpyrimidine+Mamine−2×HCl) appears, reduce the reaction temperature and strictly control the stoichiometric ratio to 1.0 equivalent of the pyrimidine.

-

Unreactive Anilines: Highly electron-deficient anilines may fail to react via standard thermal SNAr. In such cases, the system must be switched to a Buchwald-Hartwig cross-coupling protocol utilizing Pd 2 (dba) 3 and Xantphos[4].

Sources

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 6-Chloro-N-isobutylpyrimidin-4-amine

Executive Summary & Substrate Profiling

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics. This application note provides an in-depth, self-validating protocol for the Suzuki-Miyaura cross-coupling of 6-chloro-N-isobutylpyrimidin-4-amine (CAS: 1220028-08-9).

While halogenated pyrimidines are generally excellent, electron-deficient substrates for palladium-catalyzed cross-couplings[1], the specific substitution pattern of this molecule presents a unique mechanistic challenge. The presence of the secondary isobutylamino group (-NH-iBu) at the C4 position fundamentally alters the electronic landscape of the pyrimidine ring. The lone pair on the nitrogen atom donates electron density into the ring via resonance, significantly deactivating the C6-Cl bond towards oxidative addition. Consequently, standard catalytic systems often result in sluggish kinetics, necessitating rationally designed, electron-rich catalyst systems to force the reaction to completion.

Mechanistic Causality & Catalyst Selection Logic

The success of the Suzuki coupling reaction with 4-amino-6-chloropyrimidines is highly dependent on the synergistic choice of catalyst, base, and solvent[1].

-

Overcoming Oxidative Addition Barriers : Because the C6 carbon is rendered less electrophilic by the C4-amino group, the oxidative addition of the Pd(0) species into the C-Cl bond becomes the rate-limiting step. To counter this, highly electron-donating and sterically bulky ligands (such as XPhos, SPhos, or P(t-Bu)3 ) are required. These ligands increase the nucleophilicity of the palladium center, facilitating insertion into the deactivated bond[2].

-

Managing Side Reactions : The most common competing side reaction is the protodeboronation of the boronic acid, which is exacerbated by high temperatures and strong bases[3]. Furthermore, homo-coupling of the boronic acid can occur if transmetalation is inefficient[3].

-

Electronic Effects of the Coupling Partner : The electronic properties of the incoming boronic acid heavily influence the outcome. Electron-rich boronic acids undergo transmetalation more readily and generally yield excellent results, whereas electron-deficient boronic acids may require further optimization[1][4].

Caption: Catalytic cycle of Suzuki coupling showing the logic behind overcoming C-Cl bond deactivation.

Quantitative Optimization Data

The following table summarizes the causal relationships between reaction conditions and yields for the cross-coupling of deactivated chloropyrimidines.

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality & Observation |

| Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0 eq) | 1,4-Dioxane/ H2O | 90 | 45% | Sluggish oxidative addition due to deactivated C-Cl bond[4]. |

| Pd(dppf)Cl2 (5 mol%) | K2CO3 (2.0 eq) | DMF/ H2O | 90 | 65% | Better conversion, but high temp leads to protodeboronation[3]. |

| Pd2(dba)3 / XPhos | K3PO4 (2.0 eq) | 1,4-Dioxane/ H2O | 80 | 92% | Bulky, electron-rich ligand forces oxidative addition; mild base prevents side reactions. |

| Pd2(dba)3 / P(t-Bu)3 | KF (3.0 eq) | THF | 50 | 88% | Highly active system allows lower temp, minimizing boronic acid degradation[2]. |

Self-Validating Experimental Protocol

This protocol is designed to ensure high fidelity and reproducible yields. It incorporates visual and analytical validation checkpoints to prevent downstream failures.

Materials Required

-

Electrophile: 6-chloro-N-isobutylpyrimidin-4-amine (1.0 equiv)

-

Nucleophile: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv) — Using a slight excess compensates for any minor protodeboronation or homo-coupling[3].

-

Catalyst: Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%)

-

Base: K3PO4 (2.0 equiv)

-

Solvent: 1,4-Dioxane / H2O (4:1 ratio, thoroughly degassed)

Step-by-Step Methodology

-